4-Benzyl-2-methyl-1H-imidazol-1-ol
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Overview
Description
4-Benzyl-2-methyl-1H-imidazol-1-ol is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methyl-1H-imidazol-1-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of benzylamine with glyoxal and ammonia, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2-methyl-1H-imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
4-Benzyl-2-methyl-1H-imidazol-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-methyl-1H-imidazol-1-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular membranes, affecting membrane permeability and function .
Comparison with Similar Compounds
- 1-Benzyl-2-methyl-1H-imidazole
- 4-Benzyl-5-methyl-1H-imidazol-2-amine
- 1-Benzyl-1H-imidazole-2-carbaldehyde
Comparison: 4-Benzyl-2-methyl-1H-imidazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
CAS No. |
91463-64-8 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-benzyl-1-hydroxy-2-methylimidazole |
InChI |
InChI=1S/C11H12N2O/c1-9-12-11(8-13(9)14)7-10-5-3-2-4-6-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
PWNYWPGLYSKDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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